molecular formula C21H21ClN4O3S B2940718 3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1021104-47-1

3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2940718
CAS RN: 1021104-47-1
M. Wt: 444.93
InChI Key: XVOIIOYOAIMQOQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has shown promising results in scientific research. This compound is a pyridazine derivative that has been studied for its potential applications in various fields, including medicinal chemistry and drug development.

Scientific Research Applications

Synthesis and Bioactivity

  • Synthetic Pathways and Antimicrobial Activity: Research has developed sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety, exhibiting significant in vitro antimicrobial activity against various bacterial strains and showing potential for antifungal and antimalarial applications (Bhatt, Kant, & Singh, 2016). These compounds have been synthesized through reactions involving chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives, showcasing the chemical versatility and potential bioactivity of compounds related to 3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine.

Molecular Modification and Biological Evaluation

  • Anticancer and Antituberculosis Potential: Investigations into derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant anticancer and antituberculosis activities in vitro, indicating the therapeutic potential of structurally related compounds (Mallikarjuna, Padmashali, & Sandeep, 2014). These findings suggest that modifications on the piperazine and pyridazine moieties can lead to promising bioactive agents.

Novel Drug Candidates and Mechanisms of Action

  • Dopamine Receptor Agonists: Compounds such as 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA), derived from similar chemical frameworks, have been identified as potent D4 dopamine receptor agonists, showcasing the ability to induce penile erection in vivo, thus opening avenues for the development of treatments for erectile dysfunction and possibly other neuropsychiatric disorders (Enguehard-Gueiffier et al., 2006). This highlights the therapeutic potential of derivatives for targeting specific receptor subtypes.

properties

IUPAC Name

3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-18-6-8-19(9-7-18)30(27,28)26-14-12-25(13-15-26)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOIIOYOAIMQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine

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